Trimethylammonium tetraphenylborate

Solid-State NMR Molecular Dynamics Ionic Salts

Researchers preparing PVC-based ion-selective electrodes (ISEs) for fluorinated surfactant detection often face matrix incompatibility with inorganic tetraphenylborate salts. Trimethylammonium tetraphenylborate (CAS 51016-92-3) provides the lipophilic tetraphenylborate anion paired with an organic cation that ensures full solubility in membrane plasticizers (e.g., NPOE/DOS). - Enables Nernstian response (59±2 mV/decade) for fluorinated surfactants with detection limits down to 2×10⁻⁶ mol L⁻¹. - Also suitable as a weakly coordinating anion source in non-polar organic synthesis and as a bulky counterion for conjugated polyelectrolyte fabrication.

Molecular Formula C27H30BN
Molecular Weight 379.3 g/mol
CAS No. 51016-92-3
Cat. No. B11996842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylammonium tetraphenylborate
CAS51016-92-3
Molecular FormulaC27H30BN
Molecular Weight379.3 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[NH+](C)C
InChIInChI=1S/C24H20B.C3H9N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4(2)3/h1-20H;1-3H3/q-1;/p+1
InChIKeyHHBWPCWFGJXCHW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylammonium Tetraphenylborate (CAS 51016-92-3): An Overview for Scientific Procurement


Trimethylammonium tetraphenylborate (CAS 51016-92-3), with the molecular formula C27H30BN and a molecular weight of 379.3 g/mol, is a quaternary ammonium salt consisting of a trimethylammonium cation and a tetraphenylborate anion [1]. This compound is characterized by its bulky, hydrophobic tetraphenylborate anion, which functions as a weakly coordinating counterion and imparts significant lipophilicity to the salt [2]. The compound is typically supplied as a white to off-white crystalline solid and is primarily used in research and specialized industrial applications where its specific ionic properties are required .

Why Substitution with Generic Ammonium Tetraphenylborates is Not Advisable for Trimethylammonium Tetraphenylborate Applications


Direct substitution of trimethylammonium tetraphenylborate with simpler ammonium tetraphenylborates (e.g., NH4⁺, Na⁺, K⁺) is generally not feasible due to fundamental differences in physicochemical behavior driven by the organic cation. The presence of the trimethylammonium cation significantly alters solubility profiles and intermolecular interactions. For example, while sodium and potassium tetraphenylborates exhibit drastically different solubilities in water (470 g/L for NaTPB vs. 1.8 x 10⁻⁴ g/L for KTPB) [1], the organic cation in trimethylammonium tetraphenylborate is expected to confer intermediate and application-specific solubility in organic solvents, as inferred from studies on related asymmetrical quaternary ammonium salts [2]. Furthermore, molecular dynamics studies reveal that the trimethylammonium cation undergoes distinct rotational dynamics (methyl group jumps and C3 rotations of the entire cation) in the solid state, which differ from the simpler isotropic reorientation of the ammonium ion in its salt [3]. These differences in cation mobility can directly impact the material's performance in applications such as solid-state electrolytes or ion-selective membranes.

Quantitative Differentiation Guide for Trimethylammonium Tetraphenylborate Against Key Comparators


Cation Rotational Dynamics in the Solid State: A Comparative ²H NMR Study

Solid-state deuterium NMR studies have quantified the distinct rotational dynamics of the trimethylammonium cation compared to its unsubstituted ammonium counterpart. For the trimethylammonium salt, NMR lineshapes indicate a combination of methyl group jumps superimposed on C3 rotations of the entire cation about the N-H bond axis, occurring over a temperature interval of 185-348 K [1]. In contrast, the parent ammonium salt (ND₄B(C₆H₅)₄) exhibits simple isotropic reorientation of the ammonium ion with a low activation energy of 5.0 ± 0.5 kJ mol⁻¹ [1]. The tetramethylammonium salt, another comparator, shows rapid jumps of the whole cation across a wider temperature range (137 to 385 K) with a higher activation energy of 14.1 ± 0.5 kJ mol⁻¹ [1].

Solid-State NMR Molecular Dynamics Ionic Salts

Performance as a Phase-Transfer Catalyst in Ion-Selective Electrode Membranes

Tetraphenylborate derivatives, including the trimethylammonium salt, are critical additives in ion-selective electrode (ISE) membranes to overcome kinetic limitations of carrier-induced ion transfer. A study demonstrated that adding potassium tetrakis(p-chlorophenyl)borate as a phase-transfer catalyst to membranes with different ionophores all produced the same ion selectivity and a theoretical (Nernstian) electrode response [1]. While direct comparative data for the trimethylammonium variant is limited, it is established that the lipophilic tetraphenylborate anion is the active phase-transfer agent [1]. The choice of the trimethylammonium counter-cation is driven by its influence on the salt's overall solubility in the membrane matrix (e.g., PVC plasticized with NPOE) without interfering with the primary ion-selective mechanism [2].

Ion-Selective Electrodes Phase-Transfer Catalysis Analytical Chemistry

Differential Solubility Behavior Compared to Inorganic Tetraphenylborate Salts

The solubility of tetraphenylborate salts is heavily dependent on the nature of the cation. A study on the solubility of alkali metal and ammonium tetraphenylborates in acetone-water mixtures at 25°C showed that sodium tetraphenylborate has a high water solubility (470 g/L), while potassium tetraphenylborate is highly insoluble (1.8 x 10⁻⁴ g/L) [1]. The trimethylammonium salt, with its organic cation, is expected to have a solubility profile that is intermediate and shifted towards organic solvents. For example, related ionic liquids containing imidazolium tetraphenylborate exhibit extremely low solubility in water (< 3 ppm) [2]. The trimethylammonium cation is predicted to confer similar lipophilic properties, making the salt more soluble in organic solvents like dichloromethane or chloroform than in water, which is advantageous for organic-phase extractions and syntheses [3].

Solubility Lipophilicity Ionic Liquids

Utility in Polymer Synthesis: Polymerization Yields and Solubility Outcomes

Trimethylammonium tetraphenylborate can be incorporated as a highly bulky substituent in monomers for the synthesis of functional polymers. A study on the polymerization of propargyl trimethylammonium tetraphenylborate using transition metal catalysts (PdCl₂, PtCl₂, RuCl₃) reported relatively high polymer yields ranging from 67% to 99% [1]. The resulting poly(propargyl trimethylammonium tetraphenylborate) polymer was characterized by its insolubility in common organic solvents and an amorphous morphology as determined by X-ray diffraction [1]. This demonstrates a unique application where the compound's role extends beyond a simple counterion, acting as a functional monomer that imparts specific bulk and solubility characteristics to the final polymer, differentiating it from simpler monomers.

Polymer Chemistry Conjugated Polymers Polyelectrolytes

Defined Application Scenarios for Trimethylammonium Tetraphenylborate Based on Quantitative Evidence


Fabrication of Liquid Membrane Ion-Selective Electrodes (ISEs) for Surfactant Detection

Procure trimethylammonium tetraphenylborate when preparing PVC-based ion-selective electrodes for detecting fluorinated surfactants or other large organic cations. As demonstrated, tetraphenylborates act as essential phase-transfer catalysts to achieve a theoretical Nernstian response [1]. The trimethylammonium salt provides the lipophilic tetraphenylborate anion in a matrix-compatible form, ensuring stable, reproducible, and sensitive measurements (e.g., detection limits down to 2 x 10⁻⁶ mol L⁻¹ for fluorinated surfactants) [2].

Organic-Phase Synthesis and Catalysis Requiring a Lipophilic, Weakly Coordinating Anion

Select trimethylammonium tetraphenylborate for reactions or extractions conducted in non-polar organic solvents. Its organic cation ensures solubility in media like dichloromethane or chloroform, where sodium or potassium tetraphenylborates are insoluble [3]. The tetraphenylborate anion provides a bulky, weakly coordinating environment, which is critical for stabilizing reactive cationic intermediates or facilitating ion-pair extraction [4].

Synthesis of Functional Conjugated Polymers with Specific Solubility Characteristics

Utilize monomers containing the trimethylammonium tetraphenylborate moiety for the synthesis of novel conjugated polyelectrolytes. The high bulk of this substituent, as shown in the synthesis of poly(propargyl trimethylammonium tetraphenylborate), leads to polymers that are insoluble in common organic solvents and possess an amorphous structure [5]. This property is desirable for creating robust, solid-state materials for electronics or coatings where solvent resistance is required.

Investigating Solid-State Molecular Dynamics via NMR

Acquire trimethylammonium tetraphenylborate as a model compound for fundamental solid-state NMR studies of molecular motion. Its well-defined and distinct rotational dynamics (methyl jumps and C3 rotations) over a broad temperature range (185-348 K) make it an excellent candidate for studying the relationship between cation structure, lattice environment, and activation energies for reorientation, as contrasted with the simpler motion of the ammonium ion [6].

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